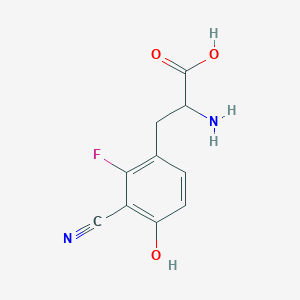

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

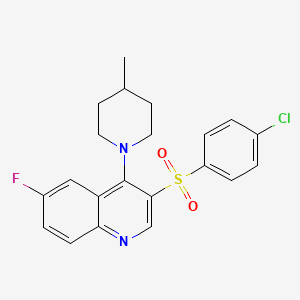

“2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid” is a complex organic compound. It is a derivative of phenylalanine, which is a non-essential amino acid synthesized from phenylalanine in animals . This compound plays a role as a fundamental metabolite .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an amino group, a cyano group, a fluoro group, and a hydroxy group. The InChI code for this compound is 1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid” include a molecular weight of 224.19 . The compound has a role as a tyrosinate (1-) and a L-alpha-amino acid anion. It is a conjugate base of a L-tyrosine and a L-tyrosine zwitterion .

科学的研究の応用

Materials Science Applications

Phloretic Acid as a Renewable Building Block :Phloretic acid, a phenolic compound structurally similar to "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," has been identified as a sustainable alternative to phenol. It enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a solvent-free and purification-free approach. This process facilitates the production of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, highlighting the potential of renewable sources in materials science (Acerina Trejo-Machin et al., 2017).

Medicinal Chemistry Applications

Asymmetric Synthesis of Fluorinated L-Tyrosine :The asymmetric synthesis of various fluorinated derivatives, including "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," demonstrates the compound's utility in creating bioactive molecules. These derivatives are key steps in the synthesis of benzyl bromides and glycine enolate derivatives, highlighting their potential in drug development and biochemical research (M. Monclus et al., 1995).

Antibacterial Agents Development :Research into pyridonecarboxylic acids as antibacterial agents includes the synthesis of compounds with amino- and/or hydroxy-substituted cyclic amino groups. These compounds have shown significant activity against various bacterial strains, suggesting the potential of "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid" and its analogues in the development of new antibacterial drugs (H. Egawa et al., 1984).

Organic Synthesis Applications

Solid-Phase Synthesis of Substituted 2-Aminofuranones :The efficient solid-phase synthesis of 3,5-disubstituted-2-aminofuranones from α-hydroxy acids, which are structurally related to "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," showcases the versatility of these compounds in organic synthesis. This approach underlines the potential of such compounds in creating diverse and complex organic molecules (Dimitris Matiadis et al., 2009).

Carbopalladation of Nitriles :The intramolecular carbopalladation of the cyano group has been utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes, highlighting the utility of "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid" in complex organic reactions. This methodology provides a pathway for creating heterocyclic compounds with significant implications in synthetic organic chemistry (Qingping Tian et al., 2003).

特性

IUPAC Name |

2-amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXAMVGOPJRRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

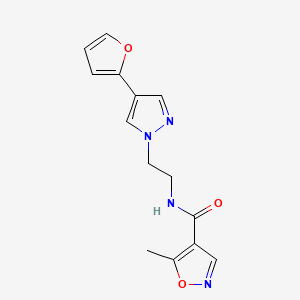

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)

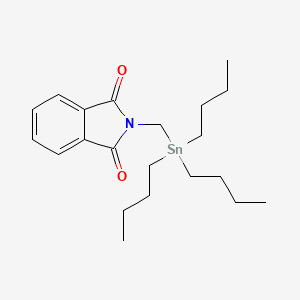

![rel-(3aR,4S,13R,13aR)-3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1',2']-benzeno-1H-naphtho[2'',3'':4',5']thieno[2',3':4,5]thieno[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B2599630.png)

![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)

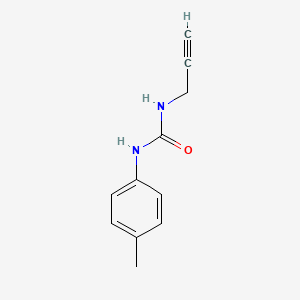

![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)

![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)